N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
1,2,3-Triazole derivatives are synthesized through various chemical reactions, with applications in synthesizing compounds with potential biological activities. For instance, a practical synthesis method has been developed for an orally active CCR5 antagonist, showcasing the utility of triazole derivatives in creating pharmaceutical agents (Ikemoto et al., 2005). Similarly, new routes to synthesize benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity highlight the potential of triazole-based compounds in antiviral research (Hebishy et al., 2020).
Catalysis and Chemical Reactions
Triazole derivatives are also explored for their catalytic applications, such as in catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes are used in transfer hydrogenation and Oppenauer-type oxidation of alcohols, showcasing the versatility of triazole compounds in catalysis and organic synthesis (Saleem et al., 2014).
Antimicrobial and Antiplasmodial Activities
The antimicrobial and antiplasmodial activities of triazole derivatives are significant in the development of new therapeutic agents. Synthesis and antimicrobial activities of new 1,2,4-triazole derivatives provide insights into the potential of these compounds in combating microbial infections (Bektaş et al., 2010). Furthermore, acyl derivatives of 3-aminofurazanes and their antiplasmodial activities indicate the potential of triazole derivatives in malaria treatment (Hermann et al., 2021).
Structural and Theoretical Studies
Theoretical and structural studies of triazole derivatives, such as the regioselective synthesis of benzamide through a microwave-assisted Fries rearrangement, provide foundational knowledge for designing and synthesizing new compounds with tailored properties (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
N-benzyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)19-18(20(25)21-13-16-7-5-4-6-8-16)22-23-24(19)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUTWJSGIMSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.